1-Phenylcyclohexanecarbonitrile
Overview
Description
1-Phenylcyclohexanecarbonitrile is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.2649 .
Synthesis Analysis
The synthesis of 1-Phenylcyclohexanecarbonitrile can be achieved through several methods. One such method involves the use of 1-phenylcyclohexylamine (PCA) as a precursor . PCA can be transformed into other PCP analogs by alkylation of the amino group by a number of methods .Molecular Structure Analysis
The molecular structure of 1-Phenylcyclohexanecarbonitrile consists of a phenyl group attached to a cyclohexane ring, which is further attached to a carbonitrile group . The IUPAC Standard InChI for this compound is InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 .Physical And Chemical Properties Analysis
1-Phenylcyclohexanecarbonitrile is a liquid at 20 degrees Celsius . It has a boiling point of 141 °C/7 mmHg . The specific gravity of this compound is 1.03 at 20/20 , and it has a refractive index of 1.53 .Scientific Research Applications
Synthesis of Central Nervous System Depressants :
- Various 1-arylcyclohexylamines, including 1-Phenylcyclohexanecarbonitrile derivatives, have been synthesized for evaluation as central nervous system depressants. These compounds were prepared by multiple procedures and tested for cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
Photochemical Reactions and Formation of Cyclobutane Adducts :
- The photochemical reaction of 1-naphthalenecarbonitrile with arylalkenes like 1-phenylcyclohexene leads to the formation of regioisomeric endo cyclobutane adducts and azabutadienes. These reactions occur with low quantum yields and are used to investigate the mechanism of polar exciplex or radical ion pair formation (Mella, Fasani, & Albini, 1991).
Dimerization of Cation Radicals :
- Research has shown that irradiation of 1-phenylcyclopentene and 1-phenylcyclohexene can lead to various photochemical products, including dimerization of cation radicals. This process is influenced by the structure of the phenylcycloalkene used (Kojima, Kakehi, Ishida, & Takamuku, 1996).
Conformational Analysis in Chemical Research :
- In-depth conformational analyses of compounds like 1-Phenylcyclohexanecarbonitrile derivatives have been conducted. This includes studies of molecular structure and conformational preferences using techniques like low-temperature NMR and quantum chemical calculations (Shainyan, Belyakov, Sigolaev, Khramov, & Kleinpeter, 2017).
Use in Synthesizing Analogues and Isotopic Labeling :
- 1-Phenylcyclohexanecarbonitrile and its analogues have been used in chemical syntheses, including the creation of isotopically labeled compounds for research purposes. This includes the synthesis of labeled phencyclidine and related compounds (Alme & Law, 1982).
Analytical Determination and Purity Analysis :
- Analytical methods have been developed for the determination of the purity of 1-Phenylcyclohexanecarbonitrile and its derivatives. These methods are crucial for ensuring the quality and consistency of compounds used in further research (Soine, 1981).
Corrosion Inhibition in Industrial Applications :
- Derivatives of 1-Phenylcyclohexanecarbonitrile have been studied as corrosion inhibitors, showing significant effectiveness in protecting materials like mild steel in acidic environments. This has applications in industries where corrosion resistance is vital (Verma, Quraishi, & Singh, 2015).
Safety And Hazards
1-Phenylcyclohexanecarbonitrile is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
properties
IUPAC Name |
1-phenylcyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXIEQKHXAYAHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176448 | |
Record name | 1-Phenylcyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclohexanecarbonitrile | |
CAS RN |
2201-23-2 | |
Record name | 1-Phenylcyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2201-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclohexanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2201-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Phenylcyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclohexanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLCYCLOHEXANECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7PJG8E4XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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